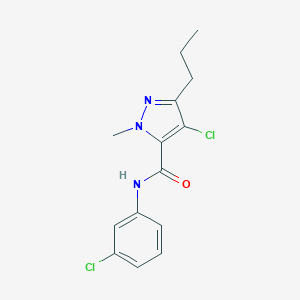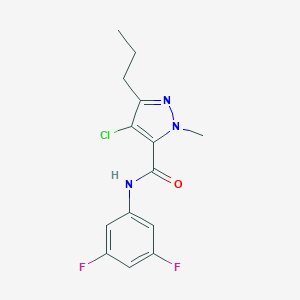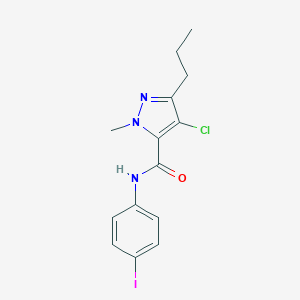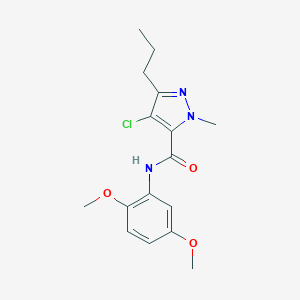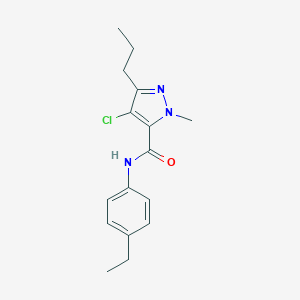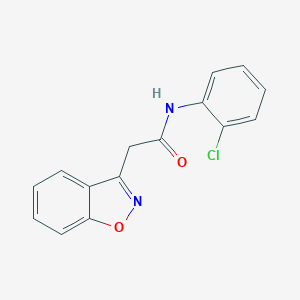
2-(1,2-benzisoxazol-3-yl)-N-(2-chlorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-benzisoxazol-3-yl)-N-(2-chlorophenyl)acetamide, commonly known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCA is a synthetic molecule that belongs to the class of benzisoxazole derivatives, which are known for their diverse biological activities.
Scientific Research Applications
BCA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. BCA has been found to inhibit the expression of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. Additionally, BCA has been shown to induce apoptosis in cancer cells and inhibit tumor growth. BCA also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mechanism of Action
The exact mechanism of action of BCA is not fully understood. However, it is believed that BCA exerts its biological effects through the inhibition of various signaling pathways. BCA has been shown to inhibit the NF-κB pathway, which plays a crucial role in the regulation of inflammation and immune responses. BCA also inhibits the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. Moreover, BCA has been found to activate the Nrf2 pathway, which is responsible for the induction of antioxidant enzymes and the protection against oxidative stress.
Biochemical and Physiological Effects:
BCA has been shown to have diverse biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in various inflammatory diseases, such as rheumatoid arthritis, multiple sclerosis, and colitis. BCA also exhibits anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, BCA has neuroprotective effects by reducing oxidative stress and inflammation in the brain. BCA has also been found to improve glucose metabolism and insulin sensitivity in diabetic animals.
Advantages and Limitations for Lab Experiments
BCA has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities with high purity. BCA has been extensively studied for its biological activities, making it a suitable candidate for further research. However, there are some limitations to the use of BCA in lab experiments. BCA has poor solubility in water, which can limit its bioavailability and efficacy. Additionally, BCA has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for BCA research. One area of interest is the development of BCA derivatives with improved solubility and bioavailability. Another area of research is the investigation of the safety and efficacy of BCA in human clinical trials. Additionally, BCA has potential applications in the treatment of various diseases, such as cancer, neurodegenerative diseases, and inflammatory diseases. Further studies are needed to elucidate the mechanisms of action of BCA and its potential therapeutic applications.
Synthesis Methods
BCA can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with hydroxylamine hydrochloride to form 2-chlorobenzohydroxamic acid. This intermediate is then reacted with 2-amino-3-chlorobenzoic acid in the presence of sodium bicarbonate to obtain the final product, BCA. The synthesis of BCA has been optimized to ensure high yields and purity, making it a suitable candidate for further research.
properties
Product Name |
2-(1,2-benzisoxazol-3-yl)-N-(2-chlorophenyl)acetamide |
|---|---|
Molecular Formula |
C15H11ClN2O2 |
Molecular Weight |
286.71 g/mol |
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C15H11ClN2O2/c16-11-6-2-3-7-12(11)17-15(19)9-13-10-5-1-4-8-14(10)20-18-13/h1-8H,9H2,(H,17,19) |
InChI Key |
BNWZTOQDXSUCLS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



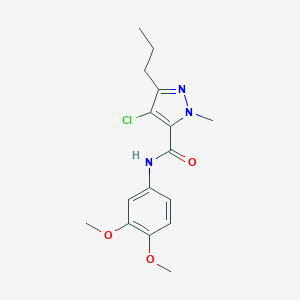
![3-(3-Fluorophenyl)-6-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286956.png)
![3-(3-Fluorophenyl)-6-[2-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286957.png)
![3-(3-Fluorophenyl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286959.png)
![3-(3-Fluorophenyl)-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286960.png)
![3-(3-Fluorophenyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286965.png)
![3-(3-fluorophenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286967.png)
![6-(2-Fluorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286969.png)
![3-Benzyl-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286971.png)
